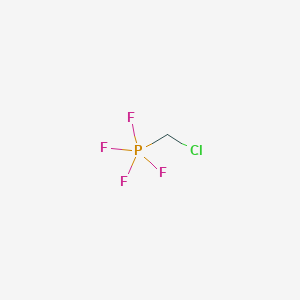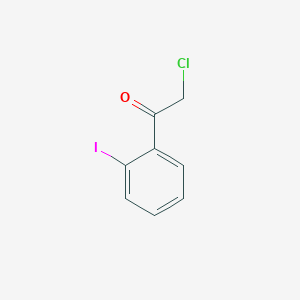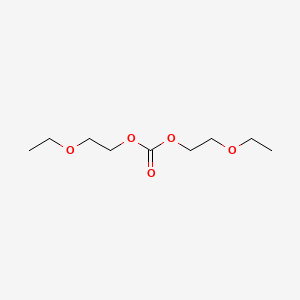
Bis(2-ethoxyethyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethoxyethyl) carbonate is an organic compound with the molecular formula C8H16O5 It is a type of carbonate ester, which is characterized by the presence of a carbonate group (CO3) bonded to two ethoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethoxyethyl) carbonate can be synthesized through the reaction of ethylene carbonate with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80°C and a pressure of 1 to 2 atmospheres. The catalyst used can be a base such as potassium carbonate or an acid such as sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethoxyethyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form ethylene glycol and ethanol.
Transesterification: It can react with alcohols to form different carbonate esters.
Polymerization: It can be used as a monomer in the synthesis of polycarbonates.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or titanium isopropoxide.
Polymerization: Often conducted under an inert atmosphere with a catalyst such as dibutyltin dilaurate.
Hydrolysis: Ethylene glycol and ethanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Scientific Research Applications
Chemistry: In chemistry, bis(2-ethoxyethyl) carbonate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of cyclic carbonates and polycarbonates.
Biology and Medicine: In biological and medical research, this compound is explored for its potential use in drug delivery systems. Its ability to form biodegradable polycarbonates makes it a candidate for developing biocompatible materials for medical implants and controlled drug release.
Industry: In the industrial sector, this compound is used in the production of high-performance polymers. These polymers are utilized in various applications, including coatings, adhesives, and sealants. Its role in the synthesis of non-isocyanate polyurethanes is also of significant interest due to the growing demand for environmentally friendly materials.
Mechanism of Action
The mechanism by which bis(2-ethoxyethyl) carbonate exerts its effects is primarily through its reactivity as a carbonate ester. In polymerization reactions, it acts as a monomer that can undergo ring-opening polymerization to form polycarbonates. The molecular targets and pathways involved in its biological applications are related to its biodegradability and biocompatibility, making it suitable for use in medical devices and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds:
Bis(2-methoxyethyl) carbonate: Similar in structure but with methoxy groups instead of ethoxy groups.
Bis(2-ethylhexyl) carbonate: Contains longer alkyl chains, resulting in different physical properties.
Dimethyl carbonate: A simpler carbonate ester with two methyl groups.
Uniqueness: Bis(2-ethoxyethyl) carbonate is unique due to its balance of reactivity and stability. Its ethoxyethyl groups provide a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. Compared to bis(2-methoxyethyl) carbonate, it offers slightly different solubility and reactivity profiles, which can be advantageous in specific synthetic and industrial processes.
Properties
CAS No. |
2049-74-3 |
|---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
bis(2-ethoxyethyl) carbonate |
InChI |
InChI=1S/C9H18O5/c1-3-11-5-7-13-9(10)14-8-6-12-4-2/h3-8H2,1-2H3 |
InChI Key |
BLWNPYNZLCQESL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


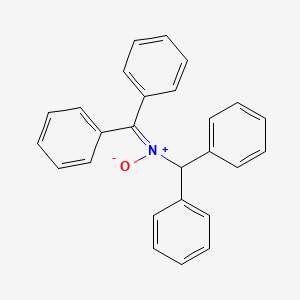
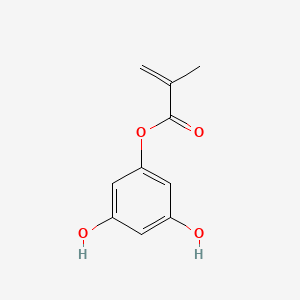

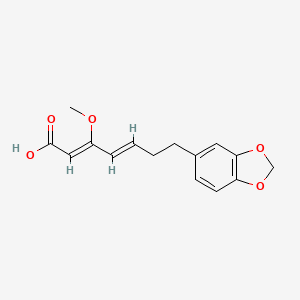

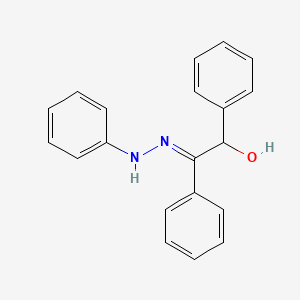

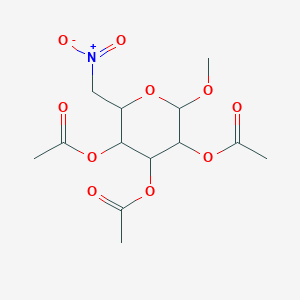
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)


